molecular formula C26H28N4O2S2 B12494762 4-(propan-2-yl)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

4-(propan-2-yl)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide

Cat. No.: B12494762
M. Wt: 492.7 g/mol
InChI Key: CAQUMFUGPYQDEQ-UHFFFAOYSA-N
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Description

4-(propan-2-yl)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(propan-2-yl)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Benzamide Core: This can be achieved through the reaction of an appropriate benzoyl chloride with an amine.

    Introduction of the Piperazine Ring: Piperazine derivatives can be synthesized through nucleophilic substitution reactions.

    Attachment of the Thiophene Group: Thiophene derivatives are often introduced via palladium-catalyzed cross-coupling reactions.

    Final Assembly: The final compound is assembled through a series of condensation and coupling reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(propan-2-yl)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of 4-(propan-2-yl)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide would depend on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. The pathways involved could include inhibition or activation of signaling cascades, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(propan-2-yl)benzoic acid
  • 4,7-bis(thiophen-2-yl)benzo[c][1,2,5]thiadiazole

Uniqueness

What sets 4-(propan-2-yl)-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, from synthetic chemistry to potential therapeutic uses.

Properties

Molecular Formula

C26H28N4O2S2

Molecular Weight

492.7 g/mol

IUPAC Name

4-propan-2-yl-N-[[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C26H28N4O2S2/c1-18(2)19-5-7-20(8-6-19)24(31)28-26(33)27-21-9-11-22(12-10-21)29-13-15-30(16-14-29)25(32)23-4-3-17-34-23/h3-12,17-18H,13-16H2,1-2H3,(H2,27,28,31,33)

InChI Key

CAQUMFUGPYQDEQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origin of Product

United States

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